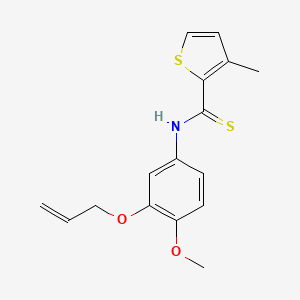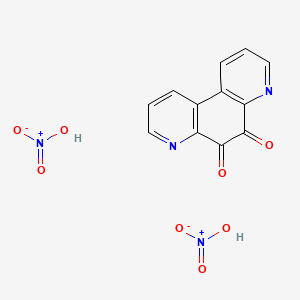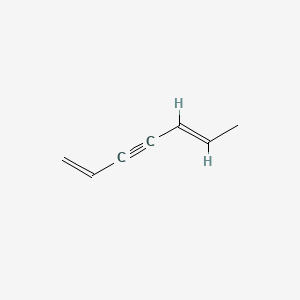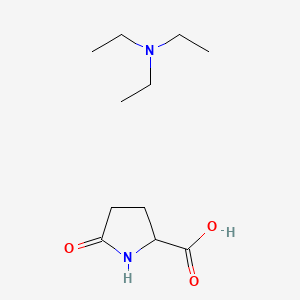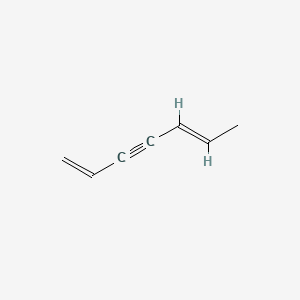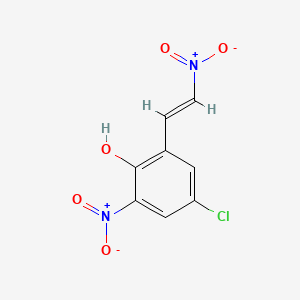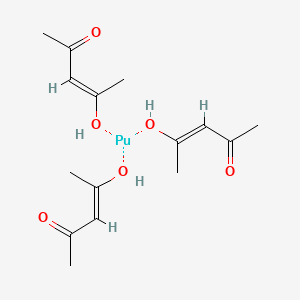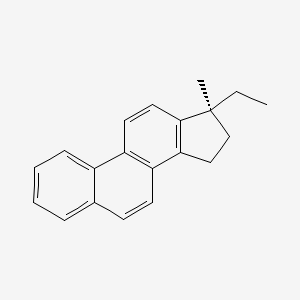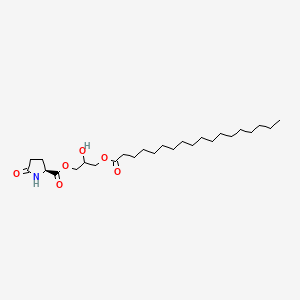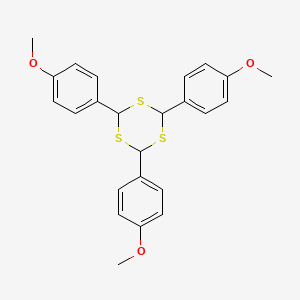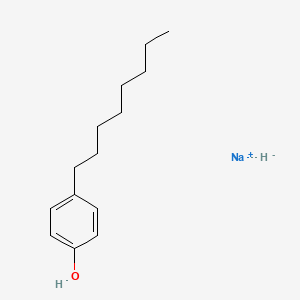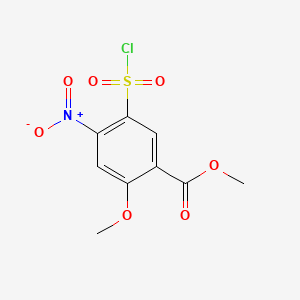
Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic is a chemical compound known for its unique structural features and reactivity It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a methoxy group attached to an anisic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic typically involves the chlorosulfonation of methyl 4-nitro-o-anisate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Methyl 4-nitro-o-anisate.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the chlorosulfonation reaction.
Temperature Control: Maintaining precise temperature control to ensure the reaction proceeds efficiently.
Purification Techniques: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used for substitution reactions, typically under basic conditions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for nitro group reduction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions involving the chlorosulfonyl group.
Amines: Resulting from the reduction of the nitro group.
Aldehydes/Acids: Produced from the oxidation of the methoxy group.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, while the methoxy group can undergo various transformations. These reactivities contribute to its diverse applications in chemical synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate: Similar structure with a fluorine substituent.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in the rest of the structure.
Sulfonimidates: Organosulfur compounds with similar reactivity.
Uniqueness
Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of the nitro group, chlorosulfonyl group, and methoxy group in a single molecule allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
This detailed article provides a comprehensive overview of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93839-80-6 |
|---|---|
Molecular Formula |
C9H8ClNO7S |
Molecular Weight |
309.68 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO7S/c1-17-7-4-6(11(13)14)8(19(10,15)16)3-5(7)9(12)18-2/h3-4H,1-2H3 |
InChI Key |
AJOMRGMKCWMDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



